

# Application Note: O-Phenylhydroxylamine Hydrochloride for Robust O-Phenyloxime Synthesis

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## Compound of Interest

Compound Name: *O-Phenylhydroxylamine hydrochloride*

Cat. No.: B1366627

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This guide provides an in-depth exploration of **O-Phenylhydroxylamine hydrochloride** as a reagent for the synthesis of O-phenyloximes from carbonyl compounds. Tailored for researchers in organic synthesis and drug development, this document elucidates the underlying chemical principles, provides validated experimental protocols, and offers expert insights to ensure successful implementation.

## Introduction: The Significance of O-Aryloximes

Oximes are a versatile class of organic compounds characterized by the  $R^1R^2C=NOH$  functional group. They serve as crucial intermediates in organic synthesis, finding application as protecting groups for aldehydes and ketones, and as precursors to a wide array of functional groups including amines, nitriles, and amides via the Beckmann rearrangement.[1] In medicinal chemistry and chemical biology, the oxime linkage is prized for its relative stability compared to imines and hydrazones, making it a reliable covalent tether in bioconjugation, drug delivery systems, and fragment-based drug discovery.[2][3]

O-arylhydroxylamines, such as O-Phenylhydroxylamine, react with carbonyls to form O-aryloximes. These derivatives exhibit enhanced stability and unique electronic properties, making them valuable scaffolds in the development of pharmacologically active agents.[2] **O-Phenylhydroxylamine hydrochloride** is a commercially available, bench-stable salt that serves as a convenient and efficient precursor for these transformations.

# Reagent Profile: O-Phenylhydroxylamine Hydrochloride

A thorough understanding of the reagent's properties is fundamental to its effective and safe use.

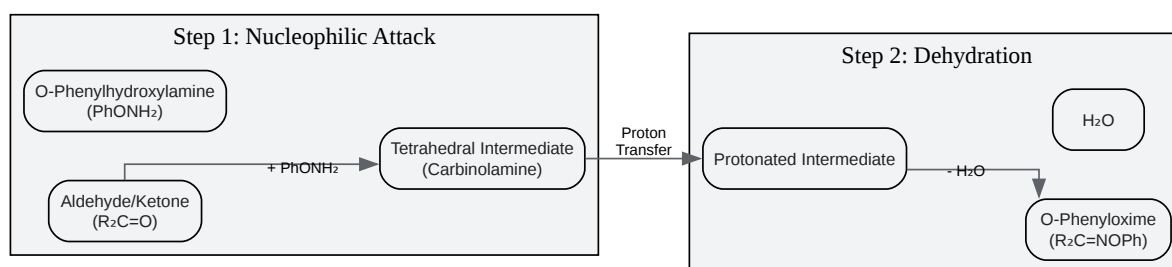
Property	Value	Source(s)
Chemical Name	O-Phenylhydroxylamine hydrochloride	[4][5]
Synonyms	Phenoxyamine hydrochloride	[6][7]
CAS Number	6092-80-4	[5][6][7]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO·HCl (or C <sub>6</sub> H <sub>8</sub> ClNO)	[4][5][6]
Molecular Weight	145.59 g/mol	[5][6][7]
Appearance	White to light yellow powder or crystals	[7]
Melting Point	~132 °C (decomposition)	[4][7]
Storage	2-8°C, under inert gas, moisture sensitive	[7]

**Safety & Handling:** **O-Phenylhydroxylamine hydrochloride** is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[5][8] It is crucial to handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.[8] In case of ingestion, seek immediate medical attention.[8][9] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[8]

## Mechanism of Oxime Formation

The reaction between a carbonyl compound (aldehyde or ketone) and O-phenylhydroxylamine proceeds via a nucleophilic addition-elimination pathway. The mechanism is pH-sensitive.

- **Activation of the Nucleophile:** O-Phenylhydroxylamine is supplied as a hydrochloride salt. The reaction requires the free base ( $\text{C}_6\text{H}_5\text{ONH}_2$ ) to act as a nucleophile. A weak base or a buffer is used to neutralize the HCl, liberating the lone pair on the nitrogen atom without significantly increasing the pH, which could lead to unwanted side reactions.
- **Nucleophilic Attack:** The nitrogen atom of the free O-phenylhydroxylamine is the nucleophilic center.<sup>[10]</sup> Its lone pair attacks the electrophilic carbonyl carbon, breaking the  $\text{C}=\text{O}$   $\pi$ -bond and forming a tetrahedral intermediate known as a carbinolamine.<sup>[11]</sup>
- **Proton Transfer:** A series of proton transfers occurs. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.
- **Elimination (Dehydration):** The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group ( $\text{H}_2\text{O}$ ). The lone pair on the nitrogen then reforms a  $\pi$ -bond with the carbon, expelling a molecule of water to yield the final O-phenyloxime product.



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